Cas no 28374-93-8 (2-Propenoic acid,3-(3,5-dihydroxyphenyl)-)

2-Propenoic acid,3-(3,5-dihydroxyphenyl)- structure
28374-93-8 structure
Product Name:2-Propenoic acid,3-(3,5-dihydroxyphenyl)-
Numero CAS:28374-93-8
MF:C9H8O4
MW:180.157423019409
CID:279406
PubChem ID:6443769
Update Time:2025-04-19

2-Propenoic acid,3-(3,5-dihydroxyphenyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propenoic acid,3-(3,5-dihydroxyphenyl)-
    • (2E)-3-(3,5-Dihydroxyphenyl)acrylic acid
    • 3,5-dihydroxycinnamic acid
    • 2-propenoic acid, 3-(3,5-dihydroxyphenyl)-, (2E)-
    • 2-Propenoic acid, 3-(3,5-dihydroxyphenyl)-
    • Q4634087
    • 9PD8QLS6G8
    • 28374-93-8
    • 3,5-Dihydroxycinnamic acid, 8CI
    • (E)-3-(3,5-dihydroxyphenyl)prop-2-enoic acid
    • 3_5_dihydroxy_cinnamic_acid
    • DTXSID301030504
    • 3-(3,5-Dihydroxyphenyl)acrylic acid
    • SCHEMBL1659793
    • (2E)-3-(3,5-Dihydroxyphenyl)-2-propenoic acid
    • Cinnamic acid, 3,5-dihydroxy-
    • MFCD03002833
    • D81623
    • 3-(3,5-Dihydroxyphenyl)-2-propenoic acid
    • AKOS006276931
    • (2E)-3-(3,5-DIHYDROXYPHENYL)PROP-2-ENOIC ACID
    • UNII-9PD8QLS6G8
    • CHEBI:189723
    • CS-0158508
    • 127791-54-2
    • (E)-3-(3,5-Dihydroxyphenyl)acrylic acid
    • Inchi: 1S/C9H8O4/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5,10-11H,(H,12,13)/b2-1+
    • Chiave InChI: MFFCZSWTQMCKFP-OWOJBTEDSA-N
    • Sorrisi: OC1C=C(C=C(/C=C/C(=O)O)C=1)O

Proprietà calcolate

  • Massa esatta: 180.04224
  • Massa monoisotopica: 180.042259
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 2
  • Complessità: 202
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 77.8
  • XLogP3: 1.2

Proprietà sperimentali

  • Densità: 1.478
  • Punto di ebollizione: 431.8°Cat760mmHg
  • Punto di infiammabilità: 229.1°C
  • Indice di rifrazione: 1.706
  • PSA: 77.76
  • LogP: 1.19560
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.